Steviolbioside
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Overview
Description
Steviolbioside is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides responsible for the intense sweetness of stevia leaves. This compound is known for its non-caloric sweetening properties, making it a popular alternative to sucrose and artificial sweeteners in various food and beverage products .
Mechanism of Action
Target of Action
Steviolbioside is a natural sweetener and a secondary metabolite of the plant Stevia rebaudiana . It has been used in trials studying the treatment of HIV-1 Infection . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 . Therefore, these cells can be considered as the primary targets of this compound.
Mode of Action
It is known that stevioside, a related compound, stimulates insulin secretion and increases insulin sensitivity due to gluconeogenesis retardation caused by a decrease in phosphoenol pyruvate carboxy kinase (pepck) gene expression in the rat liver
Biochemical Pathways
This compound is a part of the steviol glycosides, which are diterpenoids . The biosynthesis of steviol glycosides shares several steps with the gibberellin biosynthetic pathway, leading to the conversion of GGPP by protonation initiated cyclization to ent-copalyl diphosphate (CDP) by CDP synthase (CPS) .
Pharmacokinetics
Studies regarding once and repeated use of steviol glycosides have been evaluated in humans . The entire steviol glycosides got incompletely absorbed when administered orally but got hydrolyzed to steviol in the colon .
Result of Action
This compound has been found to exhibit interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of steviol glycosides in Stevia rebaudiana plants can be affected by different nitrogen sources and plant growth regulators . Moreover, Stevia enhances the taste of food, helps digestion, weight loss, has antioxidant and antimicrobial action, prevents tooth decay among diabetics and healthy people who care about their health .
Biochemical Analysis
Biochemical Properties
Steviolbioside interacts with various enzymes, proteins, and other biomolecules. It is synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy . The nature of these interactions is largely based on hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours
Preparation Methods
Synthetic Routes and Reaction Conditions: Steviolbioside can be synthesized from stevioside through hydrolysis. The process involves treating stevioside with sodium hydroxide in methanol, resulting in the formation of this compound. The structure of the synthesized product is confirmed through spectroscopic analysis, including infrared, nuclear magnetic resonance (1H NMR and 13C NMR), and elemental analysis .
Industrial Production Methods: The industrial production of this compound involves extracting stevia leaves with hot water. The aqueous extract is then passed through an adsorption resin to concentrate the steviol glycosides. The resin is washed with a solvent alcohol to release the glycosides, and the product is recrystallized from methanol or aqueous ethanol. Ion exchange resins may also be used in the purification process .
Chemical Reactions Analysis
Types of Reactions: Steviolbioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in methanol is commonly used to hydrolyze stevioside to this compound.
Oxidation: this compound can be oxidized using strong oxidizing agents, although specific conditions and reagents for this reaction are less commonly documented.
Glycosylation: Enzymatic glycosylation can be used to modify this compound, enhancing its sweetness and stability.
Major Products Formed:
Hydrolysis: this compound is the primary product formed from the hydrolysis of stevioside.
Glycosylation: Modified steviolbiosides with enhanced sweetness and stability are formed through enzymatic glycosylation.
Scientific Research Applications
Steviolbioside has a wide range of scientific research applications across various fields:
Chemistry: It is studied for its unique chemical properties and potential as a natural sweetener.
Biology: Research focuses on its metabolic pathways and its role in plant physiology.
Comparison with Similar Compounds
- Stevioside
- Rebaudioside A
- Rebaudioside C
- Dulcoside A
Comparison: Steviolbioside is unique among steviol glycosides due to its specific glycosidic linkage and its distinct sweetness profile. While stevioside and rebaudioside A are more abundant and commonly used, this compound offers a different sensory experience with less bitterness and a more favorable taste profile . Additionally, this compound’s stability in acidic and neutral solutions makes it suitable for various applications in food and beverages .
This compound stands out for its potential health benefits, including its non-caloric nature and its role in managing diabetes and hypertension . Its unique chemical structure and properties make it a valuable compound for further research and industrial applications.
Properties
CAS No. |
41093-60-1 |
---|---|
Molecular Formula |
C32H50O13 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1 |
InChI Key |
OMHUCGDTACNQEX-QEBBIIKSSA-N |
SMILES |
C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H] |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
41093-60-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
steviolbioside steviolbioside, potassium salt steviolbioside, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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